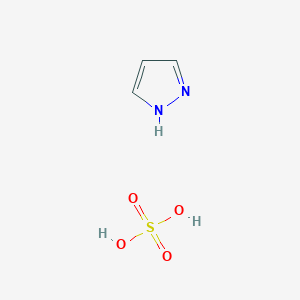

Sulfuric acid--1H-pyrazole (1/1)

Description

Properties

CAS No. |

917872-08-3 |

|---|---|

Molecular Formula |

C3H6N2O4S |

Molecular Weight |

166.16 g/mol |

IUPAC Name |

1H-pyrazole;sulfuric acid |

InChI |

InChI=1S/C3H4N2.H2O4S/c1-2-4-5-3-1;1-5(2,3)4/h1-3H,(H,4,5);(H2,1,2,3,4) |

InChI Key |

ZNTBVZRXCXYINT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNN=C1.OS(=O)(=O)O |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of 1h Pyrazole Sulfate Adducts

Direct Synthesis of 1H-Pyrazole Sulfates

The formation of 1H-pyrazole sulfate (B86663) adducts can be achieved through direct and indirect methods, each with distinct advantages and applications in chemical synthesis.

Stoichiometric Reaction Pathways for (1/1) Adduct Formation

The most direct route to the Sulfuric acid--1H-pyrazole (1/1) adduct involves the stoichiometric reaction of 1H-pyrazole with sulfuric acid. Pyrazole (B372694), being a weak base, readily reacts with a strong acid like sulfuric acid in an acid-base neutralization reaction. The lone pair of electrons on the pyridine-like nitrogen atom of the pyrazole ring acts as a proton acceptor, leading to the formation of the pyrazolium (B1228807) cation. This cation then forms an ionic bond with the hydrogen sulfate anion (HSO₄⁻), resulting in the 1H-pyrazolium hydrogen sulfate salt.

The reaction can be represented as follows:

C₃H₄N₂ + H₂SO₄ → [C₃H₅N₂]⁺[HSO₄]⁻

This reaction is typically carried out by combining equimolar amounts of 1H-pyrazole and sulfuric acid, often in a suitable solvent to control the reaction temperature and facilitate handling. The resulting salt can then be isolated. A process for preparing pyrazole derivatives mentions that after a reaction is complete, the reaction mixture can be cooled, whereupon the pyrazole derivative generally crystallizes as a sulfate. To isolate the pyrazole base, the mixture is neutralized and extracted google.com.

Crystallization Methods for Pyrazole Sulfate Salts

The isolation and purification of pyrazole sulfate salts are commonly achieved through crystallization. The choice of solvent is crucial for obtaining high-purity crystals. The solubility of the pyrazolium sulfate salt in different organic solvents will dictate the most effective crystallization method. Generally, a solvent in which the salt is soluble at higher temperatures but less soluble at lower temperatures is ideal for recrystallization.

Common techniques for crystallization include:

Cooling Crystallization: The salt is dissolved in a minimal amount of a suitable hot solvent, and the solution is then allowed to cool slowly. The decrease in temperature reduces the solubility of the salt, leading to the formation of crystals.

Evaporation Crystallization: The salt is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the salt increases, eventually exceeding its solubility limit and leading to crystal formation.

Sulfuric Acid as a Catalyst in Pyrazole Synthesis: Mechanistic Implications for Adduct Formation

Sulfuric acid and its supported variants, such as silica-supported sulfuric acid (silica sulfuric acid) and cellulose (B213188) sulfuric acid, are widely employed as effective catalysts in the synthesis of pyrazole derivatives. mdpi.com The acidic medium plays a critical role in the reaction mechanism, influencing both the regioselectivity and the rate of the reaction.

Role of Acidic Catalysis in Regioselective Pyrazole Construction

The Knorr pyrazole synthesis, a classical method for preparing pyrazoles, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). The use of an acid catalyst, such as sulfuric acid, is often crucial for the success of this reaction. The acidic medium can influence the regioselectivity of the reaction, which is particularly important when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of two different regioisomeric pyrazoles. nih.gov

In an acidic medium, the reaction can proceed through a protonated hydrazine molecule, which then acts as the nucleophile nih.gov. The acid catalyst activates the carbonyl groups of the 1,3-dicarbonyl compound by protonation, making them more electrophilic and susceptible to nucleophilic attack by the hydrazine. The subsequent cyclization and dehydration steps are also facilitated by the acidic environment. Studies have shown that the addition of an acid can accelerate the dehydration steps in the synthesis of pyrazoles nih.gov.

The use of solid acid catalysts like cellulose sulfuric acid has been shown to be effective for the regioselective synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds in aqueous media mdpi.com.

Influence of Acidic Medium on Intermediate Stabilization and Reactivity

The acidic medium plays a significant role in stabilizing the intermediates formed during pyrazole synthesis. The protonation of carbonyl groups and the formation of pyrazolium intermediates are key steps that are influenced by the presence of sulfuric acid. The pyrazolium cation, formed by the protonation of the pyrazole ring, is a key intermediate whose stability and reactivity are central to the catalytic cycle.

The formation of the pyrazolium ion in a strongly acidic medium can make the pyrazole ring more resistant to electrophilic attack than the neutral pyrazole molecule. Electrophilic substitution on the pyrazolium ion is generally more difficult. However, the acidic conditions can facilitate other reactions. For example, in the synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazine derivatives, a mixture of sulfuric acid and iodine can be used, with the reaction being heated to high temperatures google.com.

Derivatization Strategies Utilizing Pyrazole Sulfate Precursors

The Sulfuric acid--1H-pyrazole (1/1) adduct can serve as a useful precursor for the synthesis of various pyrazole derivatives. The pyrazolium hydrogen sulfate salt can be readily converted back to the free pyrazole base by treatment with a suitable base. This allows for the use of the sulfate salt as a stable, crystalline form of pyrazole for storage and handling.

One of the most significant derivatization reactions involving sulfuric acid is the sulfonation of the pyrazole ring. The reaction of pyrazole with fuming sulfuric acid leads to the formation of pyrazole-4-sulfonic acid. globalresearchonline.net This reaction introduces a sulfonic acid group onto the pyrazole ring, which can then be further functionalized. For instance, pyrazole-4-sulfonyl chloride can be prepared, which is a key intermediate for the synthesis of a wide range of pyrazole-4-sulfonamides. acs.orgnih.gov These sulfonamide derivatives are of interest in medicinal chemistry due to their potential biological activities. acs.orgnih.gov

The general scheme for this derivatization is as follows:

Sulfonation: 1H-Pyrazole + Fuming H₂SO₄ → Pyrazole-4-sulfonic acid

Chlorination: Pyrazole-4-sulfonic acid + Thionyl chloride → Pyrazole-4-sulfonyl chloride

Amination: Pyrazole-4-sulfonyl chloride + Amine → Pyrazole-4-sulfonamide

This strategy highlights the utility of sulfuric acid not only in the formation of the initial pyrazole adduct but also as a reagent for introducing new functional groups onto the pyrazole scaffold, thereby enabling the synthesis of a diverse array of derivatives.

Structural Elucidation and Advanced Characterization of 1h Pyrazole Sulfate Adducts

Single Crystal X-ray Diffraction Analysis of 1H-Pyrazole Sulfate (B86663) Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For 1H-pyrazolium sulfate, this technique would provide precise coordinates of each atom, allowing for a detailed analysis of its molecular geometry, bonding, and the supramolecular architecture established through non-covalent interactions. Based on data from analogous compounds, particularly the crystal structure of 1H-pyrazole-1-carboxamidinium hydrogen sulfate, a detailed model of the 1H-pyrazolium sulfate structure can be constructed. researchgate.net

Upon salt formation with sulfuric acid, the 1H-pyrazole molecule is protonated at its 'pyridine-like' nitrogen atom (N2). This protonation results in the formation of the 1H-pyrazolium cation, which possesses C₂ᵥ symmetry. The positive charge is delocalized across the heterocyclic ring system. The pyrazole (B372694) ring itself is expected to be planar. nih.govconicet.gov.ar

The counter-ion is anticipated to be the hydrogen sulfate (bisulfate) anion (HSO₄⁻), indicating that sulfuric acid acts as a monoprotic acid in the formation of this crystalline salt. researchgate.net The geometry of the pyrazolium (B1228807) cation is characterized by specific bond lengths and angles that are consistent with its aromatic and charged nature. Bond lengths between the carbon and nitrogen atoms are typically intermediate between single and double bonds, reflecting electron delocalization. nih.gov

Table 1: Expected Geometric Parameters for the 1H-Pyrazolium Cation This table presents anticipated bond lengths and angles for the 1H-pyrazolium cation based on data from closely related structures.

| Parameter | Bond | Expected Value |

| Bond Length | N1-N2 | ~1.34 Å |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.38 Å | |

| C4-C5 | ~1.38 Å | |

| C5-N1 | ~1.33 Å | |

| Bond Angle | C5-N1-N2 | ~112° |

| N1-N2-C3 | ~107° | |

| N2-C3-C4 | ~110° | |

| C3-C4-C5 | ~105° | |

| C4-C5-N1 | ~110° |

Note: Data are derived from published structures of substituted pyrazolium salts and related heterocyclic systems. Actual values for 1H-pyrazolium sulfate may vary slightly.

The crystal structure of 1H-pyrazolium sulfate is expected to be dominated by a robust network of hydrogen bonds. The pyrazolium cation is an excellent hydrogen bond donor, featuring two acidic N-H groups. The hydrogen sulfate anion is a versatile acceptor, with multiple oxygen atoms capable of participating in hydrogen bonds.

Table 2: Predicted Hydrogen Bonding Interactions in 1H-Pyrazolium Sulfate Crystals This table outlines the types of hydrogen bonds anticipated in the solid-state structure.

| Donor (D) | Acceptor (A) | Type of Interaction | Significance |

| N-H (Pyrazolium) | O (HSO₄⁻) | N-H···O | Primary interaction; governs charge stabilization and packing |

| O-H (HSO₄⁻) | O (HSO₄⁻) | O-H···O | Links anions into chains or other motifs |

| C-H (Pyrazolium) | O (HSO₄⁻) | C-H···O | Secondary interaction; contributes to lattice energy |

Note: The geometry and prevalence of these bonds dictate the final crystal packing arrangement.

The interplay of strong N-H···O and O-H···O hydrogen bonds directs the self-assembly of ions into a well-defined crystal lattice. In related structures, such as (HPyCA)HSO₄, the cations and anions form hydrogen-bonded patterns, which in turn assemble into layers or more complex three-dimensional networks. researchgate.net

Common supramolecular motifs observed in pyrazole-containing crystals include chains, dimers, and trimers, often formed through N-H···N bonds. mdpi.com However, in the case of 1H-pyrazolium sulfate, the presence of the hydrogen sulfate anion as a potent hydrogen bond acceptor leads to a different assembly pattern dominated by cation-anion interactions. The packing will be arranged to maximize electrostatic attractions and hydrogen bonding, resulting in a dense, stable crystalline solid. researchgate.netmdpi.com The specific arrangement, whether it be herringbone, layered, or another motif, would depend on the minimization of the total lattice energy. mdpi.com

Advanced Spectroscopic Characterization Techniques for Sulfate Adducts

Spectroscopic techniques are vital for confirming the structure of 1H-pyrazolium sulfate, determining its protonation state, and providing insight into its behavior in solution. Vibrational and nuclear magnetic resonance spectroscopies are particularly powerful in this regard.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within the 1H-pyrazolium sulfate adduct.

Pyrazolium Cation: The formation of the pyrazolium cation is confirmed by the appearance of bands associated with the N-H groups. The N-H stretching vibrations (ν(N-H)) are expected to appear as a broad absorption in the FT-IR spectrum, typically in the 3200–2800 cm⁻¹ region, shifted to lower frequencies compared to free N-H groups due to strong hydrogen bonding. mdpi.comnih.gov Characteristic pyrazole ring stretching and deformation vibrations would also be present in the 1600-600 cm⁻¹ range.

Sulfate Anion and Protonation State: Vibrational spectroscopy is exceptionally effective at determining the protonation state of the sulfate species.

A free sulfate ion (SO₄²⁻) with tetrahedral (Td) symmetry exhibits a very strong, sharp Raman peak around 981 cm⁻¹ (symmetric stretch, ν₁) and an IR-active band around 1104 cm⁻¹ (asymmetric stretch, ν₃). researchgate.net

A hydrogen sulfate ion (HSO₄⁻) has its symmetry lowered to C₃ᵥ, which makes more vibrational modes active. Its presence is confirmed by a characteristic S-OH stretching band around 880 cm⁻¹ and a symmetric SO₃ stretch near 1050 cm⁻¹. The presence of these distinct bands, as observed in the spectra of related pyrazole-bisulfate salts, strongly indicates that the adduct exists as [C₃H₅N₂]⁺[HSO₄]⁻. researchgate.netresearchgate.net

Table 3: Key Vibrational Bands for the Characterization of 1H-Pyrazolium Hydrogen Sulfate This table summarizes the expected FT-IR and Raman frequencies for identifying the key components of the adduct.

| Vibration | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopic Method |

| ν(N-H) Stretch | Pyrazolium N-H | 3200 - 2800 (broad) | FT-IR |

| ν(C=N), ν(C=C) | Pyrazolium Ring | 1600 - 1450 | FT-IR, Raman |

| ν(S-OH) Stretch | Hydrogen Sulfate | ~880 | FT-IR, Raman |

| ν(SO₃) Sym. Stretch | Hydrogen Sulfate | ~1050 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the 1H-pyrazolium cation in solution.

¹H NMR: In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum of 1H-pyrazolium sulfate is expected to show distinct signals. Due to the C₂ᵥ symmetry of the protonated ring, the protons at the C3 and C5 positions become chemically and magnetically equivalent.

A triplet for the proton at the C4 position.

A doublet for the two equivalent protons at the C3 and C5 positions.

A broad, exchangeable singlet for the two equivalent N-H protons, with a chemical shift highly dependent on temperature and concentration. researchgate.netchemicalbook.com Protonation of the pyrazole ring generally leads to a downfield shift of all ring proton signals compared to the neutral molecule. researchgate.net

¹³C NMR: The ¹³C NMR spectrum will also reflect the symmetry of the cation.

One signal for the equivalent C3 and C5 carbons.

A separate signal for the C4 carbon. Similar to the proton signals, the carbon signals are expected to shift downfield upon protonation. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1H-Pyrazolium Cation in DMSO-d₆ This table gives an approximation of the NMR signals for the cation in solution.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | C3-H, C5-H | ~8.0 - 8.5 | Doublet |

| C4-H | ~6.5 - 7.0 | Triplet | |

| N1-H, N2-H | >10 (broad) | Singlet | |

| ¹³C | C3, C5 | ~135 - 140 | - |

| C4 | ~108 - 112 | - |

Note: Chemical shifts are predictive and can be influenced by solvent, concentration, and temperature.

Comparative Structural Studies with Other Inorganic Acid Pyrazole Salts

The formation of salts between the basic 1H-pyrazole and strong inorganic acids leads to the creation of pyrazolium cations, with the crystal structures of these adducts being primarily dictated by the nature of the counter-anion and the resulting hydrogen-bonding networks. A comparative analysis of the sulfuric acid--1H-pyrazole (1/1) adduct with other inorganic acid pyrazole salts, such as those formed with hydrochloric acid, nitric acid, and perchloric acid, reveals insightful trends in their structural chemistry.

The crystal structure of pyrazole nitrate (B79036) (C₃H₅N₃O₃) has been determined to be monoclinic, belonging to the P2₁/c space group. researchgate.net In this salt, the pyrazolium cation is formed by the protonation of one of the nitrogen atoms of the pyrazole ring by the nitric acid. The planar pyrazolium cation and the nitrate anion are then organized in the crystal lattice through a network of N-H···O and C-H···O hydrogen bonds. These interactions link the cations and anions into a three-dimensional architecture.

A comparative look at a salt formed with a different organic acid, pyrazolium picrate (B76445), further illustrates the importance of hydrogen bonding. In the 2:1 salt of pyrazole with picric acid, a hydrogen-bonded dimer of a pyrazolium monocation is observed, linked by an N-H···N hydrogen bond. These dimeric cations are then connected into chains by N-H···O hydrogen bonds with the picrate anions. nih.govnih.gov This highlights the ability of the pyrazolium cation to participate in various hydrogen bonding motifs, depending on the nature of the proton acceptor.

The following tables provide a comparative overview of the crystallographic data and key hydrogen bonding interactions for pyrazolium chloride and pyrazolium nitrate, which can be contrasted with the data for the sulfuric acid--1H-pyrazole (1/1) adduct.

Table 1: Comparative Crystallographic Data of Pyrazolium Salts

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Pyrazolium Chloride | C₃H₅ClN₂ | Monoclinic | P2₁/n | 8.3797 | 7.3935 | 8.7051 | 114.398 | 4 |

| Pyrazolium Nitrate | C₃H₅N₃O₃ | Monoclinic | P2₁/c | 3.702 | 11.109 | 13.105 | 94.21 | 4 |

Data for Pyrazolium Chloride sourced from reference nih.gov. Data for Pyrazolium Nitrate sourced from reference researchgate.net.

Table 2: Key Hydrogen Bonding Interactions in Pyrazolium Salts

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| Pyrazolium Chloride | N-H···Cl | - | - | - | - |

| Pyrazolium Nitrate | N-H···O | - | - | - | - |

| C-H···O | - | - | - | - |

Detailed hydrogen bond parameters for pyrazolium chloride and nitrate are not fully provided in the cited abstracts but the primary interactions are noted.

Computational and Theoretical Chemistry of 1h Pyrazole Sulfuric Acid 1/1 Interactions

Quantum Chemical Investigations of Pyrazole (B372694) Protonation by Sulfuric Acid

Quantum chemical calculations are instrumental in elucidating the fundamental aspects of the protonation of pyrazole by sulfuric acid. These methods allow for a detailed examination of the potential energy surface of the reaction, helping to understand the thermodynamics and kinetics of the proton transfer.

The transfer of a proton from sulfuric acid to 1H-pyrazole is a thermodynamically favorable process. Computational studies on similar acid-base reactions involving pyrazole derivatives indicate that the protonation is an exothermic event, driven by the high acidity of sulfuric acid and the basicity of the pyrazole nitrogen atoms. nih.govrsc.org The equilibrium of this reaction lies heavily towards the formation of the pyrazolium (B1228807) bisulfate salt.

The energetics of this proton transfer can be dissected into several key components: the energy required to deprotonate sulfuric acid, the proton affinity of the pyrazole molecule, and the electrostatic interaction between the resulting pyrazolium cation and the bisulfate anion. Theoretical calculations can provide quantitative estimates for these energy changes, often in the gas phase or with the inclusion of solvent effects to simulate a more realistic chemical environment.

Table 1: Representative Calculated Energetic Data for Pyrazole Protonation

| Parameter | Representative Calculated Value (kcal/mol) | Description |

| Proton Affinity of Pyrazole | ~210 | The negative of the enthalpy change for the gas-phase reaction of pyrazole with a proton. |

| Gas-Phase Acidity of H₂SO₄ | ~302 | The Gibbs free energy change for the deprotonation of sulfuric acid in the gas phase. |

| Energy of Proton Transfer | Favorable | The overall energy change for the reaction is significantly negative, indicating a spontaneous process. |

Note: These are representative values based on computational studies of similar systems. Actual values can vary depending on the level of theory and basis set used in the calculations.

The acid-base equilibrium is governed by the relative pKa values of the conjugate acids. The pKa of the pyrazolium ion is typically around 2.5, while sulfuric acid is a strong acid with a negative pKa. This large difference in pKa values ensures that the proton transfer is essentially complete in most solvent environments.

The 1H-pyrazole ring contains two nitrogen atoms, but only the pyridine-like nitrogen (at the 2-position) possesses a lone pair of electrons that is readily available for protonation without disrupting the aromatic system. nih.gov Computational models consistently predict that this nitrogen is the preferred site of protonation. researchgate.net

Protonation at the pyrrole-like nitrogen (at the 1-position), which is already bonded to a hydrogen atom, would lead to a highly unstable, hypervalent nitrogen species and disrupt the aromaticity of the ring. Protonation of a carbon atom in the ring is also energetically unfavorable compared to nitrogen protonation, as it would disrupt the aromatic sextet and lead to a less stable carbocation. researchgate.net Therefore, quantum chemical calculations of the protonated isomers of pyrazole show that the N2-protonated species is the most stable by a significant margin. researchgate.net

In its neutral state, 1H-pyrazole can exist in tautomeric forms, although the 1H-tautomer is the most stable. uj.edu.plpurkh.com Upon protonation, the question of tautomerism shifts to the resulting pyrazolium cation. However, since protonation overwhelmingly occurs at the N2 position, the concept of annular tautomerism becomes less relevant for the cation itself under strongly acidic conditions.

Computational studies on substituted pyrazoles have shown that the relative stability of tautomers can be influenced by the electronic nature of substituents and the surrounding environment. researchgate.net In a strongly acidic medium like sulfuric acid, the pyrazole molecule will be predominantly in its protonated form. Computational models can be used to explore the potential energy surface of protonated pyrazoles and confirm the stability of the N2-protonated form over other potential, less stable tautomeric or isomeric structures.

Density Functional Theory (DFT) Analysis of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method for analyzing the electronic structure of molecules. For the 1H-pyrazole-sulfuric acid system, DFT calculations can provide valuable descriptors of reactivity, such as frontier molecular orbitals and the electrostatic potential surface.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com In the context of the acid-base reaction between pyrazole and sulfuric acid, the HOMO of pyrazole (the base) and the LUMO of sulfuric acid (the acid) are of primary importance.

The HOMO of 1H-pyrazole is a π-orbital with significant electron density localized on the N2 nitrogen atom. This high-energy orbital makes the lone pair of electrons on this nitrogen the most nucleophilic and basic site in the molecule. The LUMO of sulfuric acid is associated with the acidic protons, indicating their electrophilic character. The interaction between the HOMO of pyrazole and the LUMO of sulfuric acid represents the donation of electron density from the base to the acid, leading to the formation of a new N-H bond. libretexts.org

Table 2: Representative Frontier Molecular Orbital Data

| Molecule | Orbital | Representative Energy (eV) | Description |

| 1H-Pyrazole | HOMO | -9.5 | Localized on the N2 atom, indicating the site of basicity. |

| 1H-Pyrazole | LUMO | 1.2 | Distributed over the ring, relevant for accepting electrons. |

| H₂SO₄ | HOMO | -12.8 | Associated with oxygen lone pairs. |

| H₂SO₄ | LUMO | -1.5 | Primarily located on the acidic protons, indicating the site of acidity. |

Note: These are representative values and can vary based on the computational method.

Analysis of the FMOs of the resulting pyrazolium cation shows a significant lowering of the HOMO energy compared to neutral pyrazole, reflecting its decreased nucleophilicity. The LUMO energy is also lowered, indicating an increased electrophilicity of the protonated ring.

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting sites of electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id For 1H-pyrazole, ESP maps show a region of negative potential (typically colored red or yellow) around the N2 nitrogen atom, corresponding to the high electron density of the lone pair. researchgate.net This negative region is the most likely site for interaction with a proton or other electrophiles. The hydrogen atom on the N1 nitrogen, in contrast, is associated with a region of positive potential (typically colored blue). researchgate.net

Upon protonation by sulfuric acid, the ESP of the resulting pyrazolium cation changes dramatically. The region around the newly formed N-H bond at the N2 position becomes strongly positive, reflecting the positive charge of the cation. This positive charge is delocalized to some extent over the entire ring, but the most positive potential is concentrated around the nitrogen atoms and the attached hydrogens. The bisulfate anion, in turn, exhibits a negative electrostatic potential, leading to a strong ionic interaction with the pyrazolium cation.

Chemical Reactivity and Transformation Pathways Involving 1h Pyrazole Sulfate Systems

Acid-Base Reactivity of Pyrazole (B372694) within Sulfuric Acid Environments

Pyrazole is an amphoteric molecule, meaning it can act as both an acid and a base. nih.gov It possesses a pyrrole-like nitrogen (N1) that is acidic and a pyridine-like nitrogen (N2) that is basic. nih.govimperial.ac.uk In a strong acidic environment like sulfuric acid, the basic pyridine-like nitrogen is readily protonated, forming a pyrazolium (B1228807) cation. chemicalbook.com The pKa of pyrazole is approximately 2.5. imperial.ac.uk

Protonation of the pyrazole ring significantly alters its reactivity. nih.gov The formation of the pyrazolium cation deactivates the ring towards electrophilic attack at the C4 position, which is typically the most vulnerable site for such reactions in the neutral molecule. chemicalbook.com Conversely, electrophilic substitution is directed preferentially to the C3 position in the protonated form. chemicalbook.com The presence of two electronegative nitrogen atoms in the pyrazole ring reduces the electron density at the C3 and C5 positions, making the C4 position more susceptible to electrophilic attack in its neutral state. chemicalbook.com

The reactivity of the pyrazole ring is a delicate balance of the nucleophilic and electrophilic sites. The N1 and N2 nitrogens and the C4 carbon are nucleophilic, while the C3 and C5 carbons are electrophilic. nih.gov Protonation in an acidic medium can shift this balance, influencing the reaction pathways. nih.gov

Substituents on the pyrazole ring play a crucial role in modulating its acid-base properties. nih.gov Electron-donating groups, such as amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups, generally increase the basicity of the pyridine-like nitrogen and the acidity of the pyrrole-like NH group. nih.gov Conversely, electron-withdrawing groups, like nitro (-NO2) and carboxyl (-COOH), decrease the basicity of the ring. researchgate.net

The electronic nature of substituents on the C3 and C5 positions particularly influences the tautomeric equilibrium and, consequently, the acid-base properties. nih.gov Electron-donating groups tend to stabilize the 3-tautomer, while electron-withdrawing groups favor the 5-tautomer. nih.gov This modulation of electronic properties by substituents directly impacts the reactivity and the regiochemistry of reactions involving pyrazole adducts. nih.govresearchgate.net

| Substituent | Effect on Acidity/Basicity |

| Electron-Donating Groups (e.g., -NH2, -OH, -CH3) | Increase basicity of pyridine-like nitrogen and acidity of pyrrole-like NH group. nih.gov |

| Electron-Withdrawing Groups (e.g., -NO2, -COOH) | Decrease basicity of the pyrazole ring. researchgate.net |

Mechanistic Studies of Reactions Catalyzed or Mediated by Sulfuric Acid-Pyrazole Adducts

The 1H-pyrazole sulfate (B86663) adduct can act as a catalyst or mediator in various organic reactions. The acidic nature of the pyrazolium cation and the nucleophilic character of the sulfate anion can both play significant roles in the reaction mechanisms.

The regioselectivity of reactions involving pyrazole derivatives is highly dependent on the substituents and the reaction medium. researchgate.net In acid-catalyzed reactions, the protonated pyrazole can direct incoming reagents to specific positions on a substrate. For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines, the use of an acid catalyst in an aprotic solvent significantly improves regioselectivity. organic-chemistry.org

The steric and electronic factors of substituents on the pyrazole ring also modulate the regioselectivity of reactions. nih.gov For example, in the synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles, electron-donating groups on the pyrazole ring can enhance the reactivity of the annular nitrogen, favoring an endo-N pathway. nih.gov

While the pyrazolium cation often acts as the primary catalytic species through proton donation, the sulfate anion can also participate in reaction mechanisms. The sulfate anion can function as a nucleophile or a base, depending on the reaction conditions. In some cases, it may act as a counterion, influencing the stability of intermediates and transition states.

For example, in the synthesis of 1-vinylpyrazoles, mercuric(II) sulfate, formed in situ from mercuric(II) acetate (B1210297) and sulfuric acid, acts as a catalyst. nih.gov While the primary role is attributed to the mercury salt, the sulfate anion is an integral part of the catalytic system.

Stability and Degradation Profiles of 1H-Pyrazole Sulfate Adducts

The stability of 1H-pyrazole sulfate adducts is an important consideration for their application. Studies on substituted pyrazole sulfate compounds, such as 1-hydroxyethyl-4,5-diamino pyrazole sulfate, have shown good stability under various storage conditions. For example, this compound was found to be stable for up to three years at 25°C and 50% relative humidity, and for one year at 40°C and 75% relative humidity, with less than 6% variation. europa.eu Similarly, its stability in a cream formulation under the same conditions was also confirmed. europa.eu

The pyrazole ring itself is generally resistant to oxidation and reduction. chemicalbook.com However, strong oxidizing agents, ozonolysis, or strong bases can lead to ring opening. chemicalbook.comyoutube.com The degradation of pyrazole with ozone has been studied, with glyoxal (B1671930) and formate (B1220265) identified as major transformation products. researchgate.net

Thermal Stability and Decomposition Characteristics

The thermal stability of 1H-pyrazolium hydrogen sulfate is a critical parameter for its handling and application in thermally demanding processes. While specific thermogravimetric analysis (TGA) data for 1H-pyrazolium hydrogen sulfate is not extensively documented in dedicated studies, the thermal behavior can be inferred from related pyrazolium salts and similar protonated heterocyclic systems.

Research on various pyrazolium salts indicates that their thermal decomposition is a complex process. researchgate.net For instance, pure pyrazole is noted to decompose in a single stage below 177 °C (450 K). nih.gov The formation of the sulfate salt is expected to influence this stability. An analogous compound, pyridinium (B92312) hydrogen sulfate ([H–Pyr]⁺[HSO4]⁻), has been shown to be thermally stable up to approximately 260 °C, above which it begins to decompose. researchgate.netresearchgate.net This suggests that the 1H-pyrazolium hydrogen sulfate salt likely possesses enhanced thermal stability compared to the parent pyrazole.

The decomposition pathway is anticipated to begin with the loss of sulfuric acid, followed by the breakdown of the pyrazole ring. At elevated temperatures, the decomposition of sulfates can release sulfur oxides (SO₂ and SO₃). nih.gov The initial decomposition step is likely the reversible loss of sulfuric acid, which itself decomposes at higher temperatures.

Table 1: Inferred Thermal Properties of 1H-Pyrazolium Hydrogen Sulfate

| Property | Observation | Source Citation |

| Physical State | Crystalline Solid at Room Temperature. | globalresearchonline.net |

| Parent Compound Decomposition | Pure 1H-Pyrazole decomposes below 177 °C (450 K). | nih.gov |

| Analogous Salt Decomposition | Pyridinium hydrogen sulfate begins to decompose above 260 °C. | researchgate.netresearchgate.net |

| Expected Primary Decomp. Products | 1H-Pyrazole, Sulfuric Acid (initial), Sulfur Oxides (SO₂, SO₃), Nitrogen Oxides, Water (at higher temperatures). | researchgate.netnih.gov |

Note: The data in this table is partially inferred from analogous compounds due to a lack of direct studies on 1H-pyrazolium hydrogen sulfate.

Stability in Various Solvent Systems

The stability of 1H-pyrazolium hydrogen sulfate in different solvents is governed by factors such as polarity, proticity, and the potential for the solvent to participate in chemical reactions. As an ionic salt, it is expected to be more soluble and stable in polar solvents.

In aqueous solutions, 1H-pyrazolium hydrogen sulfate exists as dissociated ions: the 1H-pyrazolium cation and the hydrogen sulfate anion. The stability in water is generally high, although the acidity of the solution will be influenced by the hydrogen sulfate ion's equilibrium with sulfate and a proton. Studies on related pyrazole derivatives have noted their insolubility in water, often requiring co-solvents like dioxane-water mixtures for processing. orientjchem.org This suggests that while the salt form enhances water solubility compared to neutral pyrazole, it may still be limited.

The stability in acidic media, such as excess sulfuric acid, is generally robust. Pyrazole derivatives are known to be used as corrosion inhibitors in sulfuric acid solutions, indicating a degree of stability of the pyrazole ring structure under these conditions. srce.hr However, strong fuming sulfuric acid can react with the pyrazole ring to yield pyrazole-4-sulfonic acid. globalresearchonline.net

In alkaline solutions, the 1H-pyrazolium cation would be deprotonated back to neutral 1H-pyrazole. Studies on pyridinium-based membranes, which are structurally related to pyrazolium salts, have shown that they can undergo degradation in alkaline media like potassium hydroxide (B78521) (KOH) solutions over time, especially at elevated temperatures. rsc.org This suggests a limited long-term stability for the pyrazolium cation in strong basic environments.

In organic solvents, stability depends on the solvent's nature.

Polar Protic Solvents (e.g., Ethanol, Methanol): The salt is expected to have good solubility and stability due to hydrogen bonding and dipole-dipole interactions.

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility and stability are also anticipated in these solvents, which can effectively solvate cations.

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility and stability are expected to be very low. The ionic nature of the salt is incompatible with non-polar media, leading to poor solvation and potential for the salt to remain as an undissolved solid.

Table 2: Predicted Stability of 1H-Pyrazolium Hydrogen Sulfate in Common Solvents

| Solvent System | Predicted Stability | Rationale | Source Citation |

| Water | High (as dissociated ions) | Ionic salt structure favors solvation by polar water molecules. | orientjchem.org |

| Aqueous Acid (e.g., H₂SO₄) | High | The pyrazolium ring is stable in acidic conditions; used as a corrosion inhibitor. | srce.hr |

| Aqueous Base (e.g., KOH) | Low to Moderate | Deprotonation to neutral pyrazole occurs; analogous compounds show degradation. | rsc.org |

| Polar Protic (e.g., Ethanol) | High | Favorable dipole-dipole interactions and hydrogen bonding promote stability. | globalresearchonline.net |

| Polar Aprotic (e.g., DMSO) | High | Strong solvating power for cations ensures stability. | N/A |

| Non-Polar (e.g., Hexane) | Very Low | Poor solvation of ionic species leads to insolubility and lack of interaction. | N/A |

Advanced Applications and Emerging Research Directions for 1h Pyrazole Sulfuric Acid 1/1 Systems

Novel Catalytic Systems Based on Sulfuric Acid-Pyrazole Hybrid Materials

Development of Bio-supported Acid Catalysts (e.g., Starch-, Cellulose-Sulfuric Acid)

In the quest for greener and more sustainable chemical methodologies, researchers have turned to abundant and renewable biopolymers like starch and cellulose (B213188) as supports for acidic catalysts. eresearchco.come-journals.inarkat-usa.org The functionalization of these natural polymers with sulfuric acid moieties has led to the creation of highly effective and biodegradable solid acid catalysts, often referred to as starch-sulfuric acid (SSA) and cellulose-sulfuric acid (CSA). arkat-usa.orgrsc.orgrsc.org

These bio-supported catalysts are synthesized by treating the respective biopolymer with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide. rsc.orgrsc.org This process introduces sulfonic acid (-SO3H) groups onto the polymer backbone, creating strong Brønsted acid sites that are crucial for catalysis. rsc.org The resulting materials are typically powders that are insoluble in common organic solvents, facilitating their separation from reaction mixtures. eresearchco.come-journals.in

Key Characteristics and Advantages:

Renewable and Biodegradable: Derived from natural and abundant resources, these catalysts are environmentally friendly and contribute to the principles of green chemistry. arkat-usa.orgtandfonline.com

Cost-Effective: The starting materials, starch and cellulose, are inexpensive, making the resulting catalysts economically viable. eresearchco.comtandfonline.com

High Catalytic Activity: The presence of sulfonic acid groups imparts strong acidity, enabling them to effectively catalyze a wide range of organic transformations. eresearchco.come-journals.inrsc.org

Heterogeneous Nature: As solid catalysts, they can be easily recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. e-journals.inrsc.org

Applications in Organic Synthesis:

Starch-sulfuric acid and cellulose-sulfuric acid have demonstrated remarkable efficiency in catalyzing various organic reactions, including:

Synthesis of Heterocyclic Compounds: They have been successfully employed in the synthesis of diverse heterocyclic structures such as pyrazoles, quinolines, xanthenes, and imidazole (B134444) derivatives. rsc.orgrsc.org For instance, CSA has been used for the regioselective synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines in an aqueous medium. rsc.org

Multicomponent Reactions: These catalysts are well-suited for one-pot multicomponent reactions, which are highly valued for their efficiency and atom economy. rsc.orgtandfonline.com An example is the synthesis of 2,4,5-triarylimidazoles using CSA under microwave irradiation. tandfonline.com

Protection of Functional Groups: CSA has been shown to be an effective catalyst for the protection of hydroxyl groups as their trimethylsilyl (B98337) ethers using hexamethyldisilazane (B44280) (HMDS). e-journals.in

The following table summarizes the preparation and application of these bio-supported catalysts:

| Catalyst | Starting Material | Sulfonating Agent | Key Applications |

| Starch-Sulfuric Acid (SSA) | Starch | Chlorosulfonic acid | Synthesis of dihydropyrimidinones, bis-coumarins, quinolines, and xanthenes. rsc.org |

| Cellulose-Sulfuric Acid (CSA) | Cellulose | Chlorosulfonic acid, Sulfur trioxide | Synthesis of pyrazoles, 2,4,5-triarylimidazoles, protection of alcohols, and synthesis of pyrido[2,3-d] eresearchco.come-journals.inrsc.orgtriazolo[4,3-a]pyrimidines. e-journals.inrsc.orgtandfonline.comrsc.orgsemanticscholar.org |

The development of these bio-supported catalysts represents a significant step towards more sustainable and environmentally benign chemical processes, offering a viable alternative to traditional homogeneous acid catalysts.

Design of Heterogeneous and Recyclable Catalytic Systems

The principle of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of green chemistry. The design of such systems utilizing pyrazole-sulfuric acid adducts or related sulfonated materials offers significant advantages in terms of catalyst recovery, reusability, and process simplification. e-journals.innih.gov

Examples of Heterogeneous and Recyclable Catalytic Systems:

Silica-Supported Sulfuric Acid (SSA): In this system, sulfuric acid is immobilized on a silica (B1680970) gel support. arabjchem.org This material has been effectively used as a catalyst for the synthesis of substituted pyrazoles from 1,3-diketones and hydrazines. arabjchem.org The catalyst can be easily recovered and reused. arabjchem.org

Nano-Silica Sulfuric Acid (nano-SSA): By using nano-sized silica particles, the surface area of the catalyst is significantly increased, leading to enhanced catalytic activity. arabjchem.org Nano-SSA has been shown to be a highly efficient catalyst for pyrazole (B372694) synthesis, requiring lower catalyst loading and shorter reaction times compared to conventional SSA. arabjchem.org

Cellulose-Sulfuric Acid (CSA) and Starch-Sulfuric Acid (SSA): As discussed previously, these bio-supported catalysts are excellent examples of heterogeneous and recyclable systems. e-journals.inrsc.org Their insolubility in common solvents allows for easy recovery and reuse for several cycles without a significant drop in their catalytic performance. e-journals.inrsc.org For example, in the synthesis of 2,4,5-triarylimidazoles, CSA was reused five times without any discernible loss of activity. tandfonline.com

The reusability of these catalysts is a critical factor in their practical application. The following table illustrates the recyclability of some of these heterogeneous catalysts in specific reactions:

| Catalyst | Reaction | Number of Reuses | Reference |

| Cellulose-Sulfuric Acid (CSA) | Trimethylsilylation of benzyl (B1604629) alcohol | 5 | e-journals.in |

| Cellulose-Sulfuric Acid (CSA) | Synthesis of 2,4,5-triarylimidazoles | 5 | tandfonline.com |

| Starch-Sulfuric Acid (SSA) | Synthesis of fused 1,4-dihydropyridines | Multiple reuses demonstrated | eresearchco.com |

| Silica-Supported Sulfuric Acid (SSA) | Synthesis of substituted pyrazoles | Reusability confirmed | arabjchem.org |

The design and implementation of such heterogeneous and recyclable catalytic systems are pivotal for the development of sustainable and economically viable chemical processes, minimizing waste and environmental impact.

Future Perspectives in Synthetic Strategies and Material Science for Pyrazole-Sulfuric Acid (1/1) Adducts

The 1H-pyrazole-sulfuric acid (1/1) adduct and its derivatives hold considerable promise for future advancements in both synthetic chemistry and material science. The unique properties of this system, combining the versatile pyrazole moiety with a strong Brønsted acid, open up avenues for novel applications and improved synthetic methodologies.

Future Directions in Synthetic Strategies:

Flow Chemistry: The application of pyrazole-sulfuric acid-based catalysts in continuous flow reactors presents a significant opportunity for process intensification. acs.org Flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for automated, high-throughput synthesis. acs.org Immobilized pyrazole-sulfuric acid catalysts would be particularly well-suited for packed-bed reactors, enabling continuous production with efficient catalyst utilization.

Photocatalysis: Exploring the potential of pyrazole-containing systems in photocatalysis is an emerging area. The pyrazole ring could be modified to act as a photosensitizer or as a ligand for photoredox active metal centers. The integration of the acidic properties of the sulfuric acid adduct could lead to novel tandem catalytic cycles, where a photochemical step is followed by an acid-catalyzed transformation in a one-pot process.

Asymmetric Catalysis: The development of chiral pyrazole-sulfuric acid catalysts for asymmetric synthesis is a challenging but highly rewarding goal. By introducing chiral substituents onto the pyrazole ring, it may be possible to create catalysts that can induce stereoselectivity in a variety of organic reactions, leading to the synthesis of enantiomerically pure compounds.

Future Directions in Material Science:

Functional Polymers and Materials: Incorporating the pyrazole-sulfuric acid moiety into polymer backbones or onto the surface of materials could lead to the development of novel functional materials. These materials could possess unique properties, such as being proton-conducting membranes for fuel cells, acidic ion-exchange resins for purification processes, or sensor materials for the detection of specific analytes.

Metal-Organic Frameworks (MOFs): Pyrazole derivatives are known to be excellent ligands for the construction of Metal-Organic Frameworks (MOFs). The synthesis of MOFs using a pyrazole-sulfonic acid ligand could result in materials with high porosity, large surface area, and built-in acidic catalytic sites. Such MOFs could have applications in gas storage, separation, and heterogeneous catalysis.

Advanced Bio-supported Catalysts: While starch and cellulose have been successfully utilized, future research could explore other biopolymers like chitin, chitosan, or lignin (B12514952) as supports. Furthermore, creating nanostructured bio-supported catalysts could enhance their surface area and catalytic efficiency even further.

The continued exploration of the fundamental chemistry and material properties of pyrazole-sulfuric acid adducts is expected to drive innovation in a wide range of scientific and technological fields, from the synthesis of complex molecules to the creation of advanced functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.